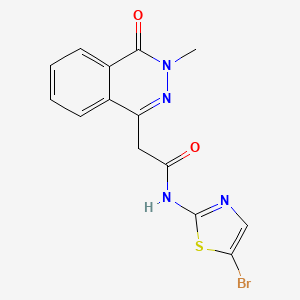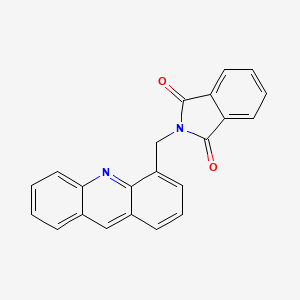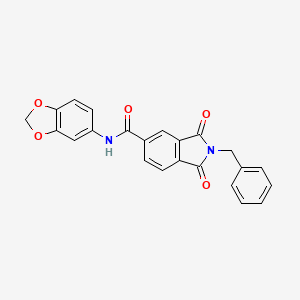![molecular formula C12H18N2OS B4198372 N-[2-(dimethylamino)ethyl]-2-(phenylthio)acetamide CAS No. 35859-06-4](/img/structure/B4198372.png)
N-[2-(dimethylamino)ethyl]-2-(phenylthio)acetamide
描述
N-[2-(dimethylamino)ethyl]-2-(phenylthio)acetamide, commonly known as DMAPT, is a synthetic organic compound that has gained significant attention in the field of medical research due to its potential therapeutic properties. DMAPT is a thiol-based compound that acts as a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival.
作用机制
DMAPT acts as a potent inhibitor of the NF-κB pathway by directly targeting the p65 subunit of NF-κB. The compound binds to the Cys38 residue of p65, which is essential for the transcriptional activity of NF-κB. This binding inhibits the nuclear translocation of NF-κB, thereby blocking the expression of NF-κB target genes involved in inflammation, cell survival, and proliferation.
Biochemical and Physiological Effects:
DMAPT has been shown to have a wide range of biochemical and physiological effects. The compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. DMAPT has also been shown to inhibit tumor growth by reducing cell proliferation and inducing cell cycle arrest. In addition, DMAPT has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. DMAPT has also been studied for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
DMAPT has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in large quantities. DMAPT has been extensively studied and has been shown to have potent inhibitory effects on the NF-κB pathway. However, DMAPT also has some limitations for use in lab experiments. The compound is highly reactive and can form adducts with proteins, which can interfere with the interpretation of experimental results. In addition, DMAPT has poor solubility in water, which can limit its use in certain experimental systems.
未来方向
There are several future directions for the study of DMAPT. One potential direction is the development of more potent and selective inhibitors of the NF-κB pathway. Another direction is the study of the combination of DMAPT with other chemotherapeutic agents for the treatment of cancer. Additionally, the use of DMAPT in combination with immunotherapy for the treatment of cancer is an area of active research. Finally, the potential use of DMAPT in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis warrants further investigation.
科学研究应用
DMAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immunity, and cell survival. DMAPT has been found to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. In addition, DMAPT has been shown to have anti-inflammatory effects and has been studied for its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
属性
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS/c1-14(2)9-8-13-12(15)10-16-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXWVNZZDFATGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)CSC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00276900 | |
| Record name | STK185688 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35859-06-4 | |
| Record name | STK185688 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00276900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methylphenyl)-2-[3-(phenoxyacetyl)-1H-indol-1-yl]acetamide](/img/structure/B4198300.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-[2-(phenylthio)ethyl]acetamide](/img/structure/B4198350.png)
![5-phenyl-3-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4198354.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4198355.png)
![2-[(3-iodobenzyl)oxy]-3-methoxybenzonitrile](/img/structure/B4198358.png)

![3-bicyclo[2.2.1]hept-5-en-2-yl-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B4198365.png)
![N-[4-(benzyloxy)phenyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B4198379.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4198387.png)
![1-({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B4198393.png)
![3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzonitrile](/img/structure/B4198399.png)
